molecular formula C12H12ClN3 B14858089 2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Cat. No.: B14858089
M. Wt: 233.69 g/mol
InChI Key: XWJRJDMWLALLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for constructing the fused ring system . This reaction uses palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)12-15-10-4-5-14-7-11(10)16-12/h1-3,6,14H,4-5,7H2,(H,15,16)

InChI Key

XWJRJDMWLALLTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.